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Compound of Interest

5-Fluorobenzo[d]isoxazol-3-
Compound Name:
ylamine

Cat. No.: B1389310

An In-depth Technical Guide to the Solubility and Stability Characteristics of 5-
Fluorobenzo[d]isoxazol-3-ylamine

Introduction

5-Fluorobenzo[d]isoxazol-3-ylamine (CAS No. 868271-13-0) is a fluorinated heterocyclic
amine that has emerged as a valuable building block in medicinal chemistry and
pharmaceutical research.[1] Its structure, which combines a stable benzisoxazole core with a
reactive amino group and a metabolically robust fluorine atom, makes it an attractive scaffold
for developing novel enzyme inhibitors and receptor modulators. The benzisoxazole nucleus is
a privileged scaffold in drug discovery, present in a range of pharmaceuticals.[2][3]

A comprehensive understanding of the physicochemical properties of this compound,
specifically its solubility and stability, is paramount for its effective application. These
characteristics directly influence its handling, formulation, bioavailability, and shelf-life in drug
development pipelines. This guide provides an in-depth analysis of the solubility and stability of
5-Fluorobenzo[d]isoxazol-3-ylamine, offering both theoretical insights and practical, field-
proven experimental protocols for its characterization.

Core Physicochemical Properties

The foundational properties of a compound dictate its behavior in various chemical and
biological systems. 5-Fluorobenzo[d]isoxazol-3-ylamine is typically a white to off-white
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crystalline solid. Its key structural features—the aromatic benzisoxazole ring, the basic amino
group, and the electronegative fluorine atom—govern its reactivity and physical characteristics.

Property Value Reference
CAS Number 868271-13-0 [4][5]
Molecular Formula C7HsFN20 [41[5]
Molecular Weight 152.13 g/mol [4]

White to off-white crystalline
Appearance .

solid
Melting Point 145-150 °C

The aromaticity of the benzisoxazole ring system contributes to the molecule's overall thermal
stability.[3] The primary amine at the 3-position is a critical functional group; it acts as a
hydrogen bond donor and a weak base, making the compound's aqueous solubility highly
dependent on pH.[6][7] The fluorine atom at the 5-position enhances metabolic stability and
can modulate binding interactions with biological targets.

Solubility Profile

Solubility is a critical determinant of a compound's utility, affecting everything from reaction
kinetics in synthesis to absorption and distribution in vivo.

Qualitative Solubility Assessment

Based on its structure and available data, 5-Fluorobenzo[d]isoxazol-3-ylamine exhibits
limited solubility in aqueous solutions at neutral pH but better solubility in polar organic
solvents.
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Solvent Type Solvent Example

Predicted Solubility

Rationale

Aqueous Water (neutral pH)

Sparingly Soluble

The molecule's
relatively nonpolar
aromatic core
outweighs the polarity
of the amine group at

neutral pH.

Polar Protic Methanol, Ethanol

Moderately Soluble

These solvents can
act as both hydrogen
bond donors and
acceptors, effectively
solvating the amine
group and the
heterocyclic nitrogen

and oxygen atoms.

Polar Aprotic DMSO, DMF

Soluble

Highly polar solvents
capable of strong
hydrogen bond
acceptance are
effective at dissolving
molecules with polar
functional groups.
Derivatives of similar
scaffolds show good
solubility in DMSO.[8]

Nonpolar Hexane, Toluene

Poorly Soluble

The polar functional
groups of the
molecule have
unfavorable
interactions with

nonpolar solvents.

pH-Dependent Aqueous Solubility
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The presence of the primary amine group (pKa estimated to be weakly basic) means that the
compound's aqueous solubility is expected to increase significantly in acidic conditions. At a pH
below its pKa, the amine group becomes protonated, forming a more polar and thus more
water-soluble ammonium salt.

pH-Dependent Solubility Equilibrium

5-Fluorobenzol[d]isoxazol-3-ylamine +H* Protonated Form SH* Low pH (Acidic) High pH (Basic)
(Sparingly Soluble) (More Soluble) Equilibrium shifts right Equilibrium shifts left
T A

L T

Click to download full resolution via product page

Caption: pH-dependent equilibrium of 5-Fluorobenzo[d]isoxazol-3-ylamine.

Experimental Protocol: Thermodynamic Solubility
Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining thermodynamic
solubility, ensuring a true equilibrium is reached.

Causality: The objective is to determine the maximum concentration of the compound that can
dissolve in a given solvent at equilibrium. Using a rotational shaker and sufficient incubation
time ensures that the dissolution process is complete and not limited by kinetic factors.

Methodology:

o Preparation: Add an excess amount of solid 5-Fluorobenzo[d]isoxazol-3-ylamine to a
series of vials containing the desired solvent (e.g., phosphate-buffered saline at pH 7.4, 0.1
M HCI). The excess solid is crucial to ensure saturation is achieved.

» Equilibration: Seal the vials and place them on a rotational shaker in a temperature-
controlled environment (e.g., 25 °C or 37 °C) for 24-48 hours. A 24-hour period is typically
sufficient to reach equilibrium.
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» Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour
to let undissolved solids settle. Centrifuge the samples (e.g., at 14,000 rpm for 15 minutes)
to pellet any remaining suspended solids.

o Sampling & Dilution: Carefully collect a known volume of the supernatant, ensuring no solid
material is disturbed. Dilute the supernatant with a suitable mobile phase or solvent to a
concentration within the linear range of the analytical method.

o Quantification: Analyze the diluted samples using a validated HPLC-UV method against a
standard curve prepared with known concentrations of the compound.

o Calculation: Calculate the original concentration in the supernatant, which represents the
thermodynamic solubility in mg/mL or pg/mL.

Stability Profile

Assessing a compound's stability is a non-negotiable step in drug development, as degradation
can lead to loss of potency and the formation of potentially toxic impurities.[9]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound under
conditions more severe than standard storage to identify likely degradation products and
establish degradation pathways.[10] This information is essential for developing stability-
indicating analytical methods.[9] A degradation of 5-20% is generally considered optimal for this
purpose.[10][11]
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Forced Degradation Experimental Workflow
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Caption: Workflow for a forced degradation study.
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Experimental Protocol: Forced Degradation Study

Causality: This protocol systematically exposes the compound to various stressors to model
potential degradation scenarios. Each condition targets a specific chemical liability. The use of
a stability-indicating HPLC method is critical to separate the parent compound from any newly
formed degradants.

Methodology:

o Stock Solution: Prepare a stock solution of 5-Fluorobenzo[d]isoxazol-3-ylamine at
approximately 1 mg/mL in a suitable solvent mixture, such as acetonitrile/water.

o Control Sample: Dilute the stock solution with the solvent mixture to the target concentration
(e.g., 100 pg/mL) and store it protected from light at 2-8°C. This serves as the time-zero (t=0)
reference.

e Acid Hydrolysis:
o Mix the stock solution with 0.1 M HCI.
o Incubate at an elevated temperature (e.g., 60°C) for several hours.

o Withdraw samples at various time points, neutralize with an equivalent amount of NaOH,
and analyze.

o Base Hydrolysis:
o Mix the stock solution with 0.1 M NaOH.
o Incubate at room temperature. Basic conditions are often harsher on isoxazole rings.[3]
o Withdraw samples, neutralize with HCI, and analyze.
e Oxidative Degradation:
o Mix the stock solution with 3% hydrogen peroxide (H202).

o Incubate at room temperature, protected from light.
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o Analyze samples at various time points.

o Thermal Degradation:

o Store the solid compound in a temperature-controlled oven (e.g., 80°C).

o At each time point, withdraw a sample, dissolve it in the solvent, and analyze.
» Photolytic Degradation:

o Expose the stock solution (in a photostable container) to a light source that provides both
UV and visible output, as specified by ICH Q1B guidelines.[11]

o Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum
foil).

o Analyze both the exposed and control samples.

Hypothesized Degradation Pathways

Based on the structure, two primary degradation pathways can be hypothesized under forced

conditions.

o Base-Catalyzed Ring Opening: The N-O bond in the isoxazole ring is susceptible to cleavage
by strong bases. This would likely result in the formation of a 2-hydroxy-4-fluorobenzonitrile

derivative.[3]

o Oxidation of the Amino Group: The primary amine can be susceptible to oxidation, potentially
forming nitroso or nitro derivatives, or undergoing oxidative coupling reactions.
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Potential Degradation Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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